3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The pyrazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE
- N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE
Uniqueness
The uniqueness of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINE lies in its combination of functional groups and the resulting chemical properties. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it may offer unique advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H23N9O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanimine |
InChI |
InChI=1S/C21H23N9O3S/c1-14-20(30(31)32)15(2)28(26-14)13-34-21-25-24-16(3)29(21)23-11-17-6-7-19(33-4)18(10-17)12-27-9-5-8-22-27/h5-11H,12-13H2,1-4H3/b23-11+ |
InChI Key |
NJIZAVMCIGNPHD-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC(=C(C=C3)OC)CN4C=CC=N4)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC(=C(C=C3)OC)CN4C=CC=N4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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